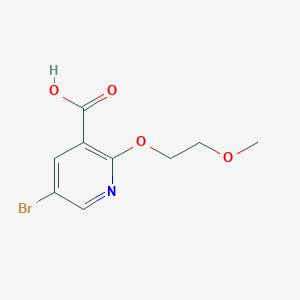
5-Bromo-2-(2-methoxyethoxy)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a 2-methoxyethoxy group at the 2nd position, and a carboxylic acid group at the 3rd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(2-methoxyethoxy)pyridine-3-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Another method involves the Suzuki-Miyaura coupling reaction, where 2-(2-methoxyethoxy)pyridine-3-boronic acid is coupled with a brominated pyridine derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid typically involves large-scale bromination or coupling reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) are commonly used, along with bases like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Oxidation and Reduction Reactions: Products include carboxylates, alcohols, or other oxidized/reduced derivatives.
科学研究应用
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes, including catalysts and intermediates for various chemical reactions
作用机制
The mechanism of action of 5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or antagonist by binding to active sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
5-Bromo-2-methoxypyridine-3-carboxylic acid: Similar structure but lacks the 2-methoxyethoxy group.
5-Bromo-2-ethoxypyridine: Similar structure but lacks the carboxylic acid group.
5-Bromo-2-methylpyridine-3-carboxylic acid: Similar structure but has a methyl group instead of the 2-methoxyethoxy group
Uniqueness
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid is unique due to the presence of both the 2-methoxyethoxy group and the carboxylic acid group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various chemical reactions and scientific research, making it a valuable compound in the fields of chemistry, biology, and industry.
属性
分子式 |
C9H10BrNO4 |
|---|---|
分子量 |
276.08 g/mol |
IUPAC 名称 |
5-bromo-2-(2-methoxyethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10BrNO4/c1-14-2-3-15-8-7(9(12)13)4-6(10)5-11-8/h4-5H,2-3H2,1H3,(H,12,13) |
InChI 键 |
HYKOJNGNYRFRKW-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=C(C=C(C=N1)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


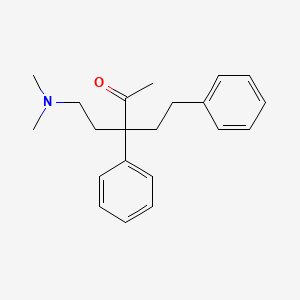
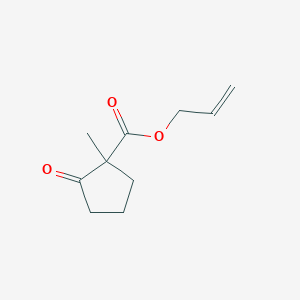
![2-[tert-Butoxy(4-methoxyphenyl)methyl]-4,6-di-tert-butylphenol](/img/structure/B13987671.png)
![2-[2-[(5-Bromothiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13987676.png)
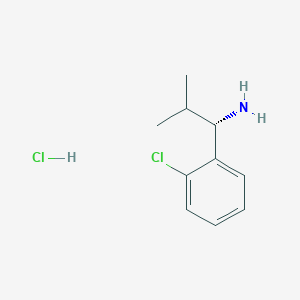
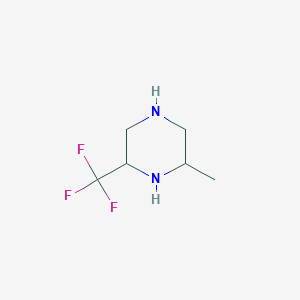
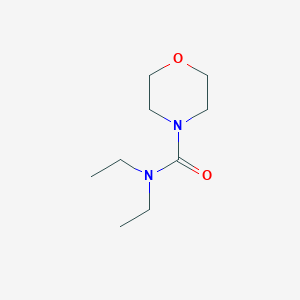
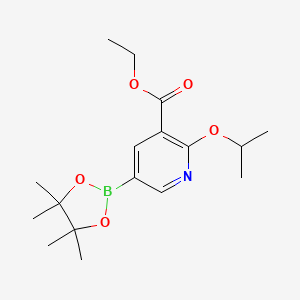
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
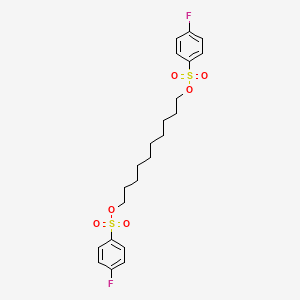
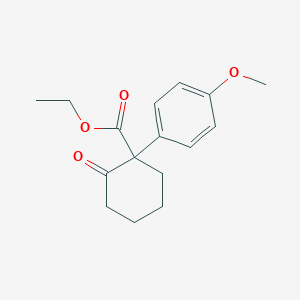
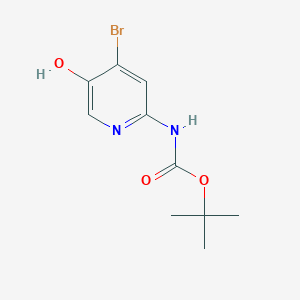
![2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B13987760.png)
